molecular formula C12H19N B2420710 1-Phenylhexan-3-amine CAS No. 5391-65-1

1-Phenylhexan-3-amine

Cat. No. B2420710
CAS RN: 5391-65-1
M. Wt: 177.291
InChI Key: VPRXVPWWCRIOJJ-UHFFFAOYSA-N
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Description

1-Phenylhexan-3-amine is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 .


Synthesis Analysis

Amines, including 1-Phenylhexan-3-amine, can be synthesized through various methods. One common method is the alkylation of primary, secondary, and tertiary amines with a primary alkyl halide . Another method involves the reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The nitrogen atom in amines is sp3 hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .


Chemical Reactions Analysis

Amines, including 1-Phenylhexan-3-amine, can undergo various reactions. The two most general reactions of amines are alkylation and acylation . In alkylation, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . In acylation, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

1-Phenylhexan-3-amine is a liquid at room temperature . Its InChI code is 1S/C12H19N/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10,13H2,1H3 .

Scientific Research Applications

Synthesis of Amines

  • Synthesis Process and Applications : The compound N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin (an antibiotic for veterinary use), highlights a practical and efficient synthesis process involving asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
  • Amine Resolution Method : A novel method for the resolution of amines, applied to 3-aminobenzodiazepines, demonstrates the synthesis and separation of phenylalanyl amide diastereomers and subsequent removal of phenylalanine via the Edman degradation, yielding individual enantiomers with high chiral purities (Rittle et al., 1987).

Photochemical Behavior and Reactions

  • Photophysical Behavior : The study of 1-methyl-3-phenylquinoxalin-2-one and 3-phenylquinoxalin-2-one in the presence of amines sheds light on their photophysical behavior, with findings suggesting efficient photoreduction in the presence of amines, leading to semireduced quinoxalin-2-ones through an electron-proton-electron transfer mechanism (De la Fuente et al., 2000).

Chemical Properties and Reactions

  • Synthesis of Intermediates for Medicinal Use : 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for synthesizing Repaglinide (an oral medicine for diabetes), is synthesized through a process involving Grignard reaction, oxidation, piperidine substitution, oximation, and reduction, highlighting the importance of environmentally friendly catalytic hydrogenation (Liu et al., 2011).
  • Molecular Structure and Reactivity : The exploration of the molecular structure and IR frequencies of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, through electronic structure calculations and vibrational assignments, reveals insights into its chemical reactivity and charge transfer characteristics (Shukla et al., 2015).

Biological Applications and Binding Properties

  • Radioligand for Adenosine Receptors : A xanthine amine congener, prepared as an antagonist radioligand for adenosine receptors, exhibits higher receptor affinity, specific activity, and favorable hydrophilicity compared to commonly used radioligands, indicating its potential in neurological research (Jacobson et al., 1986).

Environmental Applications and Reactions

  • Reduction of Aromatic Nitro to Amine : The use of 1,1,3,3-tetramethyldisiloxane and Fe(acac)3 as a new method for obtaining amines from aromatic nitro compounds, demonstrating good selectivity and yield, highlights the environmental and practical benefits of this approach (Pehlivan et al., 2011).

Safety And Hazards

1-Phenylhexan-3-amine is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-phenylhexan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRXVPWWCRIOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylhexan-3-amine

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